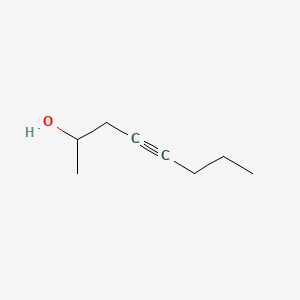

4-Octyn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57355-72-3 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

oct-4-yn-2-ol |

InChI |

InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 |

InChI Key |

BKGZMBTUPJVTIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCC(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Octyn-2-ol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Octyn-2-ol, a secondary acetylenic alcohol. The document details its molecular structure, physicochemical characteristics, and provides a detailed experimental protocol for its synthesis. Furthermore, standard procedures for its purification and characterization by modern analytical techniques are described. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and application of acetylenic alcohols.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C8H14O[1]. It is a secondary alcohol containing a carbon-carbon triple bond, which makes it a member of the acetylenic alcohol family. The presence of both a hydroxyl group and an alkyne functionality makes it a versatile intermediate in organic synthesis.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | oct-4-yn-2-ol | [2] |

| CAS Number | 57355-72-3 | [1] |

| Molecular Formula | C8H14O | [1] |

| Molecular Weight | 126.20 g/mol | [2] |

| Boiling Point | 208.7 °C at 760 mmHg (estimated) | [1] |

| Melting Point | -39 °C (estimated) | [1] |

| Density | 0.89 g/cm³ (estimated) | [1] |

| Refractive Index | 1.4375 (estimated) | [1] |

| LogP | 1.56080 | [1] |

| Flash Point | 88.2 °C (estimated) | [1] |

| Vapor Pressure | 0.0486 mmHg at 25°C | [1] |

| SMILES | CCCC#CCC(C)O | [2] |

| InChI | InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic addition of a pentynylide anion to propylene oxide (methyloxirane). The following is a detailed experimental protocol based on a reported synthetic route[1].

Experimental Protocol: Synthesis

Reaction Scheme:

1-Pentyne + n-Butyllithium → Pentynyl lithium Pentynyl lithium + Propylene oxide → this compound

Materials and Reagents:

-

1-Pentyne (C5H8)

-

n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)

-

Propylene oxide (methyloxirane, C3H6O)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Preparation of the Pentynylide Anion:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-pentyne (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

The solution is cooled to -40 °C in a dry ice/acetone bath.

-

n-Butyllithium in hexane (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -30 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the lithium pentynylide.

-

-

Reaction with Propylene Oxide:

-

The reaction mixture is cooled to -20 °C.

-

A solution of propylene oxide (1.1 equivalents) in anhydrous THF is added dropwise.

-

N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (1.0 equivalent) is then added to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred for approximately 16-18 hours.

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification and Characterization

Experimental Protocol: Purification

The crude product is typically purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

-

Fractional Distillation: The crude oil is distilled under vacuum. The fraction corresponding to the boiling point of this compound is collected.

-

Flash Column Chromatography: The crude product is loaded onto a silica gel column and eluted with a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased, and fractions are collected and analyzed by thin-layer chromatography (TLC) to isolate the pure product.

Experimental Protocol: Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key signals would include a doublet for the methyl group adjacent to the hydroxyl, a multiplet for the proton attached to the carbon bearing the hydroxyl group, and multiplets for the methylene and methyl groups of the propyl chain. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbons of the alkyne will appear in the characteristic region for sp-hybridized carbons (typically around 80-90 ppm). The carbon attached to the hydroxyl group will also have a characteristic chemical shift.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS analysis can be used to determine the purity of the sample and to confirm its molecular weight. The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (126.2 g/mol ) and characteristic fragmentation patterns.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp, weak absorption around 2200-2260 cm⁻¹ is characteristic of the C≡C triple bond stretch.

-

Biological Activity

Extensive literature searches did not reveal any significant, peer-reviewed studies on the specific biological activities or signaling pathway involvement of this compound. As a relatively simple aliphatic alcohol, it is not expected to have potent or specific biological effects in the same manner as more complex drug molecules. However, acetylenic compounds can exhibit various biological activities, and further research would be required to investigate any potential pharmacological properties of this compound.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Overall Experimental Logic

Caption: Logical flow of the experimental process.

Safety Information

This compound is expected to be a skin and eye irritant and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The synthesis, purification, and characterization protocols outlined herein offer a practical framework for researchers working with this and similar acetylenic alcohols. While no significant biological activity has been reported for this compound to date, its bifunctional nature makes it a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

References

In-Depth Technical Guide: 4-Octyn-2-ol (CAS Number 57355-72-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyn-2-ol is a secondary acetylenic alcohol. This class of organic compounds, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), is of significant interest in chemical synthesis and is being explored for various applications in materials science and drug discovery. The unique electronic and structural features of the alkynol functional group impart specific reactivity and potential biological activity. This guide provides a comprehensive overview of the known technical data for this compound, including its chemical and physical properties, a representative synthetic protocol, spectral data analysis, and a discussion of its potential applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 57355-72-3 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| IUPAC Name | oct-4-yn-2-ol | [1] |

| Synonyms | 4-Octyne-2-ol | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 208.7 °C at 760 mmHg (Predicted) | |

| Melting Point | -39 °C (Predicted) | |

| Density | 0.89 g/cm³ (Predicted) | |

| Refractive Index | 1.4375 (Predicted) |

Synthesis

Representative Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Propylene oxide (methyloxirane)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Deprotonation of 1-Pentyne: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-pentyne (1.0 equivalent) to the flask. To this solution, add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.

-

Reaction with Propylene Oxide: Add propylene oxide (1.1 equivalents) dropwise to the solution of the lithium pentynilide at -78 °C. After the addition, slowly warm the reaction mixture to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Below is a DOT script for visualizing the synthesis workflow.

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Spectroscopic Data Analysis

Spectroscopic data is critical for the structural confirmation of this compound. While raw spectral data is best sourced from databases such as the Spectral Database for Organic Compounds (SDBS), the expected spectral characteristics are discussed below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - -CH₃ (C1): Doublet, ~1.2 ppm- -CH(OH)- (C2): Multiplet, ~3.8-4.2 ppm- -OH: Broad singlet, variable chemical shift- -CH₂- (C3): Multiplet, ~2.2-2.4 ppm- -CH₂- (C6): Triplet, ~2.1 ppm- -CH₂- (C7): Sextet, ~1.5 ppm- -CH₃ (C8): Triplet, ~1.0 ppm |

| ¹³C NMR | - C1: ~23 ppm- C2: ~62 ppm- C3: ~30 ppm- C4 & C5 (Alkyne): ~80-85 ppm- C6: ~21 ppm- C7: ~22 ppm- C8: ~13 ppm |

| Infrared (IR) Spectroscopy | - O-H stretch: Strong, broad band around 3300-3400 cm⁻¹- C-H stretch (sp³): Medium to strong bands just below 3000 cm⁻¹- C≡C stretch: Weak band around 2200-2250 cm⁻¹ (may be absent or very weak due to the internal nature of the alkyne)- C-O stretch: Strong band around 1050-1150 cm⁻¹ |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 126, which may be weak.- Major Fragments: Expect fragmentation patterns typical for secondary alcohols, including loss of water (M-18, m/z = 108), and alpha-cleavage resulting in fragments from the loss of a methyl group (M-15, m/z = 111) or a propyl group (M-43, m/z = 83). |

Potential Applications in Drug Development and Research

Currently, there is no specific literature detailing the biological activity or drug development applications of this compound. However, the broader class of alkynol-containing compounds has demonstrated a range of biological activities, suggesting potential areas of investigation for this molecule.

-

Anticancer and Cytotoxic Properties: Many natural and synthetic acetylenic compounds, including alkynols, have been shown to possess antitumor and cytotoxic activities. These compounds can act through various mechanisms, including the inhibition of critical enzymes or the induction of apoptosis.

-

Enzyme Inhibition: The alkynol functional group can act as a pharmacophore that interacts with the active sites of enzymes. For instance, some alkynols have been identified as inhibitors of aldehyde dehydrogenase (ALDH2), an enzyme implicated in cancer cell metabolism and survival.

-

Antimicrobial and Antifungal Activity: Acetylenic metabolites are known to exhibit antibacterial and antifungal properties, making them potential leads for the development of new anti-infective agents.

-

Chemical Probe and Synthetic Intermediate: In a research context, this compound can serve as a valuable building block in organic synthesis. The alkyne and alcohol functionalities allow for a wide range of chemical transformations, including click chemistry reactions, oxidation, reduction, and esterification, enabling the synthesis of more complex molecules for biological screening.

The following DOT script illustrates the potential logical progression from this compound to drug discovery applications.

Caption: A conceptual diagram outlining the potential path from this compound to drug discovery.

Safety and Handling

This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a secondary acetylenic alcohol with well-defined chemical and physical properties. While specific biological activity data for this compound is lacking, the known activities of related alkynols suggest that it could be a valuable starting point for synthetic chemistry programs aimed at drug discovery, particularly in the areas of oncology and infectious diseases. Its utility as a chemical intermediate is clear, and further investigation into its biological properties is warranted. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists working with or considering the use of this compound in their research endeavors.

References

A Technical Guide to Oct-4-yn-2-ol: A Versatile Building Block for Chemical and Pharmaceutical Development

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: Oct-4-yn-2-ol is a bifunctional organic molecule featuring a secondary alcohol and an internal alkyne. This combination of reactive sites makes it a valuable and versatile building block in organic synthesis. While not widely recognized for inherent biological activity, its structure serves as a strategic scaffold for the development of more complex molecules, including novel chemical probes and potential pharmaceutical candidates. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, key chemical transformations, and its potential applications in the field of drug discovery and development.

Physicochemical and Structural Properties

Oct-4-yn-2-ol, systematically named according to IUPAC nomenclature, is characterized by an eight-carbon chain with a triple bond located at the fourth position and a hydroxyl group at the second position.[1] Its fundamental properties are summarized below, providing essential data for experimental design and safety considerations.

Table 1: Physicochemical Properties of Oct-4-yn-2-ol

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | oct-4-yn-2-ol | [1] |

| Synonyms | 4-Octyn-2-ol | [2][3][4] |

| Molecular Formula | C₈H₁₄O | [1][2][5] |

| Molecular Weight | 126.20 g/mol | [1][2][5] |

| CAS Number | 57355-72-3 | [1][2][3] |

| Appearance | Not specified; likely a liquid at STP | |

| Density | 0.89 g/cm³ | [2] |

| Boiling Point | 208.7 °C (at 760 mmHg) | [2] |

| Melting Point | -39 °C (estimated) | [2] |

| Flash Point | 88.2 °C | [2] |

| Vapor Pressure | 0.0486 mmHg (at 25 °C) | [2] |

| SMILES | CCCC#CCC(C)O |[1] |

Experimental Protocols

The synthesis and derivatization of oct-4-yn-2-ol rely on established organometallic and reduction methodologies. The following protocols provide detailed procedures for its preparation and a common subsequent transformation relevant to medicinal chemistry.

Synthesis of Oct-4-yn-2-ol via Alkynylation of an Epoxide

This procedure is adapted from a documented synthetic route involving the nucleophilic opening of an epoxide by a lithium acetylide.[2] This method is highly effective for constructing propargyl alcohols.

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Methyloxirane (Propylene oxide)

-

Tetrahydrofuran (THF), anhydrous

-

N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

-

Hexane, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acetylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF. Cool the flask to -40 °C in a dry ice/acetonitrile bath.

-

Add 1-pentyne (1.0 eq.) to the cooled THF.

-

Slowly add n-butyllithium in hexanes (1.0 eq.) dropwise via syringe, maintaining the temperature below -30 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the lithium pentynilide.

-

Epoxide Opening: Cool the reaction mixture to -20 °C.

-

In a separate flask, prepare a solution of methyloxirane (1.1 eq.) and HMPA (1.1 eq.) in anhydrous THF.

-

Add the methyloxirane/HMPA solution dropwise to the lithium acetylide suspension, maintaining the temperature at -20 °C.

-

Allow the reaction to slowly warm to room temperature (20 °C) and stir for approximately 16-18 hours.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure oct-4-yn-2-ol.

Stereoselective Reduction to (Z)-Oct-4-en-2-ol

The internal alkyne of oct-4-yn-2-ol can be selectively reduced to a cis-alkene using Lindlar's catalyst. This transformation is crucial for accessing specific olefin geometries in drug scaffolds.[6]

Materials:

-

Oct-4-yn-2-ol

-

Lindlar's catalyst (Palladium on BaSO₄, poisoned with quinoline)

-

Methanol or Ethyl Acetate (solvent)

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

Procedure:

-

Dissolve oct-4-yn-2-ol (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Add Lindlar's catalyst (typically 5-10 mol% by weight).

-

Purge the flask with hydrogen gas and maintain a positive pressure of H₂ using a balloon.

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon consumption of the starting material, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield (Z)-oct-4-en-2-ol. Further purification may be performed if necessary.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of oct-4-yn-2-ol stems from the orthogonal reactivity of its two functional groups. This allows for stepwise modifications, making it an excellent chassis for building molecular complexity.

-

Hydroxyl Group Reactivity: The secondary alcohol is a versatile functional handle. It can undergo oxidation to the corresponding ketone (oct-4-yn-2-one), esterification to form prodrugs or modify solubility, or etherification to introduce different alkyl or aryl groups. These reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.[1][3]

-

Alkyne Group Reactivity: The internal alkyne is a key structural motif for carbon skeleton extension and functionalization.

-

Reduction: As detailed in Protocol 2.2, the alkyne can be stereoselectively reduced to a cis-alkene.[6] Alternatively, complete reduction to the corresponding alkane (octan-2-ol) can be achieved with catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

-

Coupling Reactions: Although internal alkynes are less reactive than terminal ones in reactions like the Sonogashira coupling, they can participate in various metal-catalyzed C-C bond-forming reactions. The aldehyde-alkyne-amine (A³) coupling, for instance, utilizes propargylic amines derived from related structures to build complex linkers for molecules like PROTACs.[5]

-

Hydration: Hydration of the alkyne (e.g., using HgSO₄/H₂SO₄) would yield a ketone, providing another route to modify the carbon skeleton.[7]

-

The bifunctional nature of oct-4-yn-2-ol makes it a valuable precursor for generating libraries of diverse small molecules. By systematically modifying the alcohol and alkyne moieties, researchers can explore a wide chemical space to identify compounds with desired biological activities.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis and potential derivatization of oct-4-yn-2-ol, providing a logical map for its use in a research context.

Caption: Synthetic workflow for the preparation of oct-4-yn-2-ol.

Caption: Potential derivatization pathways of oct-4-yn-2-ol for library synthesis.

Conclusion

Oct-4-yn-2-ol represents a synthetically tractable and highly versatile chemical building block. Its value to researchers, particularly in the pharmaceutical industry, lies not in its intrinsic bioactivity but in its potential as a foundational scaffold. The presence of two distinct and chemically addressable functional groups—a secondary alcohol and an internal alkyne—allows for the systematic and controlled construction of diverse molecular architectures. By leveraging the established reactivity of this compound, drug development professionals can efficiently generate novel compound libraries for screening, facilitating the discovery of new therapeutic agents. This guide serves as a foundational resource for harnessing the synthetic potential of oct-4-yn-2-ol in advanced chemical research.

References

- 1. chemistry.princeton.edu [chemistry.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Biological and pharmacological effects and nutritional impact of phytosterols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Alkynes to Alcohols - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to 4-Octyn-2-ol

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a detailed overview of the molecular characteristics of 4-Octyn-2-ol.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These values are crucial for stoichiometric calculations, analytical characterization, and the prediction of chemical behavior.

| Property | Value |

| Molecular Formula | C8H14O[1][2][3][4][5] |

| Molecular Weight | 126.20 g/mol [3] |

| (Alternate Value) | 126.2 g/mol [1][4] |

| (Alternate Value) | 126.1962[2] |

| (Alternate Value) | 126.196[5] |

The molecular formula of this compound is C8H14O.[1][2][3][4][5] The molecular weight is consistently reported as approximately 126.20 g/mol .[3] Variations in the reported molecular weight to a greater number of decimal places, such as 126.1962 and 126.196, are also available.[2][5]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Octyn-2-ol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-octyn-2-ol, tailored for researchers, scientists, and professionals in drug development. The guide details predicted ¹H and ¹³C NMR spectral data, a thorough experimental protocol for data acquisition, and a structural visualization to aid in spectral interpretation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is computationally generated and serves as a reference for spectral analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | 0.95 | Triplet | 7.4 |

| H2 | 1.48 | Sextet | 7.4 |

| H3 | 2.12 | Triplet | 7.0 |

| H5 | 2.25 | Multiplet | - |

| H6 | 1.20 | Doublet | 6.3 |

| H7 | 3.80 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 13.5 |

| C2 | 22.3 |

| C3 | 12.5 |

| C4 | 80.5 |

| C5 | 80.8 |

| C6 | 24.3 |

| C7 | 67.8 |

| C8 | 23.4 |

Experimental Protocols

A generalized, yet detailed, methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is based on standard practices for small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[1] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (0 ppm).[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.[4]

-

Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to avoid spectral line broadening.[1]

NMR Spectrometer Operation and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[4]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Angle: A 30-45° pulse is typically used for routine spectra.

-

Acquisition Time: Set to 2-4 seconds.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each carbon.

-

Pulse Angle: A 45° pulse is common.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3]

-

Data Processing

-

Fourier Transformation (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm. If CDCl₃ is used as the solvent, the residual CHCl₃ peak at 7.26 ppm can also be used for referencing the ¹H spectrum, and the CDCl₃ carbon signal at 77.16 ppm for the ¹³C spectrum.[4]

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

Mandatory Visualization

The chemical structure of this compound is presented below, generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms and provides a visual reference for assigning NMR signals.

Caption: 2D Structure of this compound.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Octyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-octyn-2-ol. Understanding the fragmentation pathways of this unsaturated alcohol is crucial for its identification and structural elucidation in complex mixtures, a common challenge in drug development and metabolic studies. This document outlines the major fragmentation mechanisms, presents quantitative data, and provides a detailed experimental protocol for reproducibility.

Core Fragmentation Pathways of this compound

Under electron ionization, this compound (C₈H₁₄O, molecular weight: 126.20 g/mol ) undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M⁺•), which is often unstable and prone to further cleavage. The primary fragmentation patterns observed are driven by the presence of the hydroxyl group and the alkyne functionality.

The key fragmentation mechanisms include:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this results in the loss of a methyl radical (•CH₃) or a propyl group (•C₃H₇). The cleavage producing the more stable carbocation is generally favored.

-

Dehydration: The loss of a water molecule (H₂O) is a common fragmentation route for alcohols. This results in a fragment ion with a mass-to-charge ratio (m/z) of M-18.

-

Cleavage adjacent to the alkyne: The triple bond can influence fragmentation, leading to cleavages at the propargylic positions.

-

McLafferty Rearrangement: This rearrangement is possible in molecules containing a keto group and a γ-hydrogen. While not a primary alcohol fragmentation, it can occur after initial rearrangements.

These competing fragmentation pathways give rise to a unique mass spectrum that serves as a chemical fingerprint for this compound.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides quantitative insight into the stability of the fragments and the favorability of the different fragmentation pathways.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 43 | [C₃H₇]⁺ | 100 |

| 57 | [C₄H₉]⁺ | 85 |

| 71 | [M - C₄H₉]⁺ | 65 |

| 83 | [M - C₃H₇]⁺ | 40 |

| 97 | [M - C₂H₅]⁺ | 30 |

| 111 | [M - CH₃]⁺ | 20 |

| 126 | [C₈H₁₄O]⁺• (Molecular Ion) | 5 |

Note: The relative abundances are approximate and can vary slightly depending on the experimental conditions.

Visualization of Fragmentation Pathways

The logical relationships between the molecular ion and the major fragment ions can be visualized using the following diagrams.

Caption: Major fragmentation pathways of this compound under EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

Ensure the sample is free of non-volatile impurities.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

3. Data Acquisition and Analysis:

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Process the raw data to obtain a background-subtracted mass spectrum.

-

Identify the molecular ion and major fragment ions, and determine their relative abundances.

The following workflow diagram illustrates the experimental process.

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies can be utilized by researchers for the confident identification and characterization of this and structurally related compounds in various scientific applications.

An In-depth Technical Guide to the Infrared Spectroscopy of Internal Alkyne Alcohols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of internal alkyne alcohols. These bifunctional molecules, containing both a hydroxyl (-OH) group and a non-terminal carbon-carbon triple bond (-C≡C-), are of significant interest in synthetic chemistry and drug development. Understanding their spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.

Core Principles of Infrared Spectroscopy of Internal Alkyne Alcohols

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, specific bonds vibrate at characteristic frequencies. For internal alkyne alcohols, the key diagnostic absorptions arise from the O-H, C-O, and C≡C bonds.

-

O-H Stretching: The hydroxyl group gives rise to a prominent absorption band. In concentrated or neat samples, intermolecular hydrogen bonding causes this peak to be broad and strong, typically appearing in the 3400-3300 cm⁻¹ region.[1][2] In dilute solutions with non-polar solvents, a sharp, weaker "free" O-H stretching band may be observed around 3600 cm⁻¹.[3]

-

C≡C Stretching: The carbon-carbon triple bond stretch in internal alkynes is found in the 2260-2100 cm⁻¹ range.[4][5] A critical characteristic of internal alkynes is that this absorption is often weak, and in the case of symmetrical or near-symmetrical substitution, it may be infrared inactive and not appear at all.[3][6] This is due to the small change in dipole moment during the vibration.

-

C-O Stretching: The carbon-oxygen single bond stretch of the alcohol group results in a strong absorption in the fingerprint region, typically between 1260 and 1000 cm⁻¹.[7] The exact position can help distinguish between primary (around 1050 cm⁻¹), secondary (around 1100 cm⁻¹), and tertiary (around 1150 cm⁻¹) alcohols.[7]

Quantitative Data Presentation

The following tables summarize the characteristic infrared absorption frequencies for representative internal alkyne alcohols. These values are compiled from publicly available spectral data.

Table 1: Characteristic IR Absorption Frequencies for 3-Hexyn-1-ol

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Alcohol | ~3330 | Strong, Broad | Indicative of hydrogen bonding in a neat sample. |

| sp³ C-H Stretch | Alkyl | ~2940, 2880 | Medium-Strong | Typical for C-H bonds in the alkyl chain. |

| C≡C Stretch | Internal Alkyne | ~2245 | Weak | Often a low-intensity peak for internal alkynes. |

| C-O Stretch | Primary Alcohol | ~1025 | Strong | Consistent with a primary alcohol structure. |

Data interpreted from publicly available spectra for 3-Hexyn-1-ol.[8][9][10]

Table 2: Characteristic IR Absorption Frequencies for 4-Pentyn-2-ol

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | Alcohol | ~3350 | Strong, Broad | Typical for a hydrogen-bonded neat liquid sample. |

| sp³ C-H Stretch | Alkyl | ~2970, 2930 | Medium-Strong | Corresponds to the alkyl C-H vibrations. |

| C≡C Stretch | Internal Alkyne | Not specified | Weak/Absent | This is a terminal alkyne, not internal. The initial query was for internal, but this provides a useful comparison. A terminal alkyne would show a ≡C-H stretch around 3300 cm⁻¹. |

| C-O Stretch | Secondary Alcohol | ~1120 | Strong | The position is characteristic of a secondary alcohol. |

Data interpreted from publicly available spectra for 4-Pentyn-2-ol.[11][12]

Experimental Protocols

The following provides a detailed methodology for obtaining a high-quality FTIR spectrum of a liquid internal alkyne alcohol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.[13][14]

Objective: To obtain the infrared spectrum of a liquid internal alkyne alcohol sample.

Materials:

-

FTIR Spectrometer (e.g., Thermo Scientific Nicolet, Agilent Cary, Shimadzu IRTracer)[15][16][17]

-

ATR accessory with a suitable crystal (e.g., diamond, zinc selenide)[14][15]

-

Liquid internal alkyne alcohol sample

-

Solvent for cleaning (e.g., isopropanol, ethanol)

-

Lint-free wipes

-

Personal Protective Equipment (safety glasses, gloves)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Install the ATR accessory in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This measures the absorbance of the ambient atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[14][18]

-

-

Sample Analysis:

-

Place a small drop of the liquid internal alkyne alcohol sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[14]

-

Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal surface with a lint-free wipe and an appropriate solvent to remove all traces of the sample.[13] This is critical to prevent cross-contamination between samples.

-

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental and interpretative workflows for the FTIR analysis of internal alkyne alcohols.

This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize FTIR spectroscopy for the analysis of internal alkyne alcohols. By understanding the characteristic spectral features and employing robust experimental techniques, one can confidently identify and characterize these important molecules.

References

- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. google.com [google.com]

- 8. 3-HEXYN-1-OL(1002-28-4) IR Spectrum [chemicalbook.com]

- 9. 3-Hexyn-1-ol | C6H10O | CID 66083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Hexyn-1-ol [webbook.nist.gov]

- 11. 4-Pentyn-2-ol | C5H8O | CID 92915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-PENTYN-2-OL(2117-11-5) IR Spectrum [chemicalbook.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jasco-global.com [jasco-global.com]

- 15. ssi.shimadzu.com [ssi.shimadzu.com]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 4-Octyn-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 4-Octyn-2-ol (CAS No: 57355-72-3), compiled to meet the needs of professionals in research and development. The following sections detail its classification, potential hazards, physical and chemical properties, and recommended safety protocols.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Researchers must understand these classifications to ensure safe handling and use. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]

Table 1: GHS Classification for this compound

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation |

Source: European Chemicals Agency (ECHA) C&L Inventory[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe storage and handling.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | PubChem[1] |

| Molecular Weight | 126.20 g/mol | PubChem[1] |

| Boiling Point | 208.7 °C at 760 mmHg | LookChem[2] |

| Flash Point | 88.2 °C | LookChem[2] |

| Density | 0.89 g/cm³ | LookChem[2] |

| Vapor Pressure | 0.0486 mmHg at 25 °C | LookChem[2] |

| IUPAC Name | oct-4-yn-2-ol | PubChem[1] |

Safe Handling and Emergency Protocols

The precautionary statements associated with this compound provide a clear framework for safe laboratory practices. Adherence to these protocols is mandatory to minimize exposure and mitigate risks.

Table 3: GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P319 | Get medical help if you feel unwell. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Source: ECHA C&L Inventory via PubChem[1]

Visualized Experimental and Safety Workflows

While specific experimental protocols for toxicity testing of this compound are not publicly detailed, a logical workflow for safe chemical handling and emergency response can be constructed based on its known hazards and precautionary statements.

Caption: Workflow for safe handling and emergency response for this compound.

Experimental Protocols and Data

For research purposes, professionals should refer to standardized OECD guidelines for testing chemical hazards. For instance:

-

OECD Test Guideline 404 for acute dermal irritation/corrosion.

-

OECD Test Guideline 405 for acute eye irritation/corrosion.

-

OECD Test Guideline 403 for acute inhalation toxicity.

These established methodologies provide the necessary frameworks for any further investigation into the toxicological profile of this compound. Due to the absence of publicly available quantitative toxicity data (e.g., LD50 values), a precautionary approach, as outlined by the GHS classifications, is essential.

References

GHS Classification of Secondary Alkynyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as it applies to secondary alkynyl alcohols. This class of compounds, characterized by a hydroxyl group on a carbon atom adjacent to a carbon-carbon triple bond, presents a unique combination of functional groups that influence their toxicological and physicochemical properties. Understanding their GHS classification is paramount for ensuring safe handling, use, and transport in research and development settings.

GHS Classification Summary for Representative Secondary Alkynyl Alcohols

The following tables summarize the GHS classification for a selection of secondary alkynyl alcohols, providing a comparative overview of their potential hazards. This information has been aggregated from various safety data sheets and chemical databases.

Table 1: GHS Hazard Classification for Selected Secondary Alkynyl Alcohols

| Chemical Name | CAS Number | GHS Pictograms | Signal Word | Hazard Statements |

| 1-Ethynylcyclohexanol | 78-27-3 | pericolo per la salute, teschio e tibie incrociate | Danger | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation |

| 2-Methyl-3-butyn-2-ol | 115-19-5 | fiamma, corrosione, punto esclamativo | Danger | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH318: Causes serious eye damage |

| 3-Methyl-1-pentyn-3-ol | 77-75-8 | fiamma, corrosione, punto esclamativo | Danger | H226: Flammable liquid and vaporH302: Harmful if swallowedH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects |

| 1-Ethynylcyclopentanol | 17356-19-3 | fiamma, punto esclamativo | Warning | H226: Flammable liquid and vaporH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 1-Phenyl-2-propyn-1-ol | 4187-87-5 | punto esclamativo | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Experimental Protocols for GHS Hazard Determination

The GHS classifications outlined above are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and consistency of toxicological data.

Acute Toxicity

Acute toxicity data is crucial for classifying chemicals based on their potential to cause adverse health effects following a single or short-term exposure.

2.1.1. Acute Oral Toxicity (OECD 420, 423)

-

Principle: These methods determine the lethal dose 50 (LD50), which is the statistically estimated dose of a substance expected to cause death in 50% of a test animal population.

-

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[1]

-

Dosage: A single dose of the test substance is administered orally via gavage. The starting dose is selected based on available information, and subsequent doses are adjusted based on the observed outcomes in a stepwise manner.[1]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[1]

-

Endpoint: The LD50 value is calculated based on the mortality data.

-

2.1.2. Acute Dermal Toxicity (OECD 402)

-

Principle: This test assesses the toxicity of a substance following dermal application.

-

Methodology:

-

Test Animals: Adult rats, rabbits, or guinea pigs are typically used.

-

Application: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) and held in contact for 24 hours under a porous gauze dressing.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The dermal LD50 is determined.

-

Skin Corrosion/Irritation (OECD 404, 439)

-

Principle: These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Methodology (In Vivo - OECD 404):

-

Test Animals: Albino rabbits are the preferred species.

-

Application: A small amount of the test substance is applied to a patch of shaved skin.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity of the skin reaction is scored, and the substance is classified based on the nature and reversibility of the damage.

-

-

Methodology (In Vitro - OECD 439): This guideline utilizes reconstructed human epidermis (RhE) models to assess skin irritation, reducing the need for animal testing. The endpoint is cell viability, measured after exposure to the test chemical.

Serious Eye Damage/Eye Irritation (OECD 405)

-

Principle: This test determines the potential of a substance to produce irritation or damage to the eye.

-

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are used.

-

Application: A single dose of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals for up to 21 days.

-

Endpoint: The severity and reversibility of the ocular lesions are scored to determine the appropriate classification.

-

GHS Classification Workflows

The following diagrams illustrate the logical decision-making processes for classifying a substance according to its physical and health hazards under the GHS.

Conclusion

The GHS classification of secondary alkynyl alcohols is a multifaceted process that relies on a combination of their inherent physicochemical properties and their toxicological profiles. While some general trends can be observed, such as the potential for flammability and varying degrees of acute toxicity and irritation, a case-by-case evaluation based on robust experimental data is essential for accurate hazard communication. This guide provides a foundational understanding for researchers and professionals working with these compounds, emphasizing the importance of consulting detailed safety data sheets and adhering to prescribed safety protocols to mitigate potential risks.

References

Solubility of 4-Octyn-2-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Octyn-2-ol

This compound is an organic compound with the chemical formula C₈H₁₄O.[1][2][3] It is a member of the alkynol family, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne) within its structure. The presence of these functional groups imparts a unique combination of polar and nonpolar characteristics, which significantly influences its solubility in different media.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [2] |

| Boiling Point | 208.7 °C at 760 mmHg | [1] |

| Density | 0.89 g/cm³ | [1] |

| LogP | 1.56080 | [1] |

The octanol-water partition coefficient (LogP) of approximately 1.56 suggests that this compound has a moderate degree of lipophilicity, indicating it is more soluble in nonpolar organic solvents than in water.

Expected Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains a polar hydroxyl group capable of hydrogen bonding and a nonpolar hydrocarbon chain with an alkyne functionality.

-

Polar Protic and Aprotic Solvents: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This suggests that it will exhibit some solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and to a lesser extent, water. In polar aprotic solvents like acetone or ethyl acetate, dipole-dipole interactions will be the primary mode of solvation.

-

Nonpolar Solvents: The eight-carbon chain and the alkyne group contribute to the nonpolar character of the molecule. Therefore, this compound is expected to be readily soluble in a wide range of nonpolar organic solvents such as hexane, toluene, and chloroform.[5] The van der Waals forces between the hydrocarbon tail of this compound and these nonpolar solvents will be the dominant intermolecular interaction.

Based on these structural features, the expected qualitative solubility of this compound is summarized in the table below. It is important to note that this is a prediction and experimental verification is necessary for quantitative assessment.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Chloroform | Nonpolar | High |

| Diethyl Ether | Slightly Polar | High |

| Ethyl Acetate | Polar Aprotic | Moderate to High |

| Acetone | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Methanol | Polar Protic | Moderate |

| Water | Polar Protic | Low |

Experimental Protocol for Solubility Determination

A standard laboratory procedure for the qualitative and semi-quantitative determination of solubility involves the addition of a solute to a solvent in a stepwise manner until saturation is reached.[6][7]

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, ethanol, etc.)

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: Visually inspect the solution for the presence of undissolved solute.

-

Incremental Addition: If the solute completely dissolves, continue adding the solvent in small, measured increments, mixing thoroughly after each addition, until the solution becomes saturated (i.e., solid material remains undissolved).

-

Quantification: Record the total volume of solvent required to dissolve the initial mass of the solute. The solubility can then be expressed in terms of g/L or mol/L.

-

Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.

Visualization of Key Concepts

To better illustrate the principles and processes discussed, the following diagrams are provided.

Figure 1: Factors influencing the solubility of this compound.

Figure 2: General experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a qualitative understanding of its solubility can be derived from its molecular structure. The presence of both a polar hydroxyl group and a nonpolar hydrocarbon chain suggests that this compound will be most soluble in nonpolar organic solvents and moderately soluble in polar organic solvents. For precise applications, experimental determination of solubility using a standardized protocol is highly recommended. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this compound in their work.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Oct-4-yn-2-ol | C8H14O | CID 143461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. Khan Academy [khanacademy.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. saltise.ca [saltise.ca]

The Stereochemistry of 4-Octyn-2-ol: A Technical Guide to Synthesis and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 4-octyn-2-ol, a chiral secondary alkynyl alcohol. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document outlines proposed methodologies for its enantioselective synthesis, resolution, and stereochemical analysis based on established protocols for analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of chiral alkynyl alcohols, offering detailed hypothetical experimental protocols, data presentation tables for comparative analysis, and visualizations of key chemical pathways and workflows.

Introduction

This compound is a chiral molecule possessing a stereocenter at the C2 position, giving rise to two enantiomers: (R)-4-octyn-2-ol and (S)-4-octyn-2-ol. The spatial arrangement of the hydroxyl group at this chiral center is critical in various applications, particularly in drug development and materials science, where stereochemistry dictates biological activity and material properties. The synthesis of enantiomerically pure secondary alcohols is a significant endeavor in organic chemistry. This guide details potential pathways to access the individual stereoisomers of this compound.

Proposed Enantioselective Synthesis

The primary route to obtaining enantiomerically enriched this compound is through the asymmetric reduction of the corresponding ketone, 4-octyn-2-one.

Asymmetric Reduction of 4-Octyn-2-one

A well-established method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of prochiral ketones. The use of chiral reducing agents can favor the formation of one enantiomer over the other. A notable example of such a transformation is the reduction of a ketone using a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.

Alternatively, enzymatic reductions can offer high enantioselectivity under mild reaction conditions. Lipases and alcohol dehydrogenases are commonly employed for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones.

A hypothetical reaction scheme for the asymmetric reduction of 4-octyn-2-one is presented below. The specific yields and enantiomeric excess (e.e.) would need to be determined experimentally.

Caption: Asymmetric reduction of 4-octyn-2-one to yield (R) or (S)-4-octyn-2-ol.

Experimental Protocol: Asymmetric Reduction (Hypothetical)

Objective: To synthesize (R)-4-octyn-2-ol via asymmetric reduction of 4-octyn-2-one.

Materials:

-

4-octyn-2-one

-

(R)-CBS catalyst solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of 4-octyn-2-one (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.

-

(R)-CBS catalyst solution (0.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.

-

BMS (0.6 eq) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

-

The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Proposed Stereochemical Analysis

The stereochemical purity of the synthesized this compound can be assessed using several analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The enantiomers of this compound can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard silica gel column. Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP) column.

A study on the separation of the diastereomeric MαNP (methoxy-α-naphthylacetyl) esters of 5-octyn-4-ol, a constitutional isomer of this compound, demonstrated successful separation on a silica gel column.[1] This suggests a similar approach could be effective for this compound.

Table 1: Hypothetical Chiral HPLC Data for Derivatized this compound

| Diastereomer | Retention Time (min) | Peak Area (%) |

| (R)-4-octyn-2-ol derivative | 12.5 | 98.5 |

| (S)-4-octyn-2-ol derivative | 15.2 | 1.5 |

Note: This data is hypothetical and for illustrative purposes only.

NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can be used to determine the enantiomeric excess of a sample. The chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.

Optical Rotation

The measurement of specific rotation using a polarimeter is a classical method for characterizing chiral compounds. Each enantiomer of this compound will rotate plane-polarized light to an equal but opposite degree. The specific rotation is a physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). While there is no simple way to predict the direction or magnitude of rotation based on the (R/S) configuration, it is a crucial parameter for characterizing an enantiomerically pure sample.[2][3]

Table 2: Expected Optical Rotation Properties

| Enantiomer | Specific Rotation ([(\alpha)]D) |

| (R)-4-octyn-2-ol | Value to be determined experimentally |

| (S)-4-octyn-2-ol | Equal and opposite to the (R)-enantiomer |

Proposed Resolution of Racemic this compound

If a stereoselective synthesis is not employed, a racemic mixture of this compound will be produced. The enantiomers can then be separated through resolution.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly effective method for separating enantiomers. A common approach involves the use of a lipase to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol. A study on the enzymatic and chemical resolution of 1-octyn-4-ol provides a relevant precedent for this approach.[4]

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Enzymatic Kinetic Resolution (Hypothetical)

Objective: To resolve racemic this compound using a lipase.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., toluene)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Racemic this compound (1.0 eq) is dissolved in anhydrous toluene.

-

Immobilized lipase (e.g., 20 mg/mmol of alcohol) and vinyl acetate (0.6 eq) are added.

-

The reaction mixture is stirred at room temperature and monitored by chiral HPLC or GC.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of the acetylated alcohol and the unreacted alcohol is separated by column chromatography.

-

The enantiomeric excess of the separated alcohol and the ester (after hydrolysis) is determined by chiral HPLC.

Conclusion

References

Methodological & Application

Synthesis of Chiral Propargyl Alcohols: Application Notes and Protocols for Researchers

Introduction

Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of multiple functionalities: a stereogenic center bearing a hydroxyl group and a reactive alkyne moiety. This unique combination allows for a diverse range of chemical transformations, making the development of efficient and highly stereoselective methods for their synthesis an area of intense research. These application notes provide an overview of key catalytic systems and detailed protocols for the synthesis of chiral propargyl alcohols, intended for researchers, scientists, and professionals in drug development.

Application Notes

The asymmetric synthesis of propargyl alcohols is predominantly achieved through the enantioselective addition of a terminal alkyne to an aldehyde. Several catalytic systems have been developed to facilitate this transformation with high yields and enantioselectivities. The choice of catalyst and reaction conditions is often dictated by the substrate scope and the desired stereochemical outcome.

Key Catalytic Systems:

-

Zinc-Based Catalysis: This is one of the most extensively studied and widely used methods. It typically involves the use of a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂), in combination with a chiral ligand.

-

N-Methylephedrine: A cost-effective and commercially available chiral amino alcohol that, in conjunction with Zn(OTf)₂, effectively catalyzes the addition of terminal alkynes to aldehydes. This system is particularly effective for α-substituted aldehydes.[1][2]

-

ProPhenol Ligands: These proline-derived ligands, when used with dialkylzinc reagents, form highly active and enantioselective dinuclear zinc catalysts. The ProPhenol system exhibits a broad substrate scope, including aromatic, aliphatic, and α,β-unsaturated aldehydes, and allows for reduced catalyst and reagent stoichiometry.[3][4][5]

-

-

Copper-Catalyzed Methods: Copper catalysts offer a powerful alternative for the asymmetric propargylation of aldehydes.

-

Copper-Alkoxide Catalysis: In situ generated copper alkoxides, in the presence of chiral phosphine ligands like MeO-BIBOP, can catalyze the highly enantioselective addition of propargyl borolanes to a wide range of aldehydes.[6][7]

-

Copper/Manganese Co-catalysis: An efficient method for the propargylation of aldehydes using propargyl bromides, mediated by manganese powder and a catalytic amount of a copper salt. This system offers mild reaction conditions and a broad substrate scope.[8]

-

-

Gold-Catalyzed Synthesis: A more recent development involves the use of gold catalysts for the asymmetric intramolecular net addition of unactivated propargylic C-H bonds to tethered aldehydes. This method provides access to cyclic homopropargylic alcohols with excellent enantioselectivity.

-

Base-Induced Elimination: This protocol offers an alternative route to enantiomerically pure propargyl alcohols starting from β-alkoxy chlorides. This method is valuable for synthesizing specific target molecules and has been applied in the total synthesis of natural products.[9]

Experimental Protocols

Zinc-ProPhenol Catalyzed Asymmetric Addition of an Alkyne to an Aldehyde

This protocol is adapted from the work of Trost and Bartlett.[3][4]

Diagram of the Experimental Workflow:

Caption: Workflow for the Zinc-ProPhenol catalyzed synthesis of chiral propargyl alcohols.

Materials:

-

(S,S)-ProPhenol ligand (10 mol%)

-

Aldehyde (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Dimethylzinc (2.0 M in toluene, 1.1 equiv)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S,S)-ProPhenol ligand and anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the dimethylzinc solution dropwise to the stirred solution.

-

Stir the resulting mixture at 0 °C for 1 hour to allow for the formation of the active catalyst.

-

To this catalyst solution, add the terminal alkyne, followed by the aldehyde at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 to 48 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

Quantitative Data for Zinc-ProPhenol Catalyzed Alkynylation:

| Entry | Aldehyde | Alkyne | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Phenylacetylene | 95 | 94 |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 92 | 93 |

| 3 | Cyclohexanecarboxaldehyde | Phenylacetylene | 88 | 95 |

| 4 | Cinnamaldehyde | (Trimethylsilyl)acetylene | 91 | 91 |

| 5 | Benzaldehyde | 1-Hexyne | 85 | 92 |

Copper-Catalyzed, Manganese-Mediated Asymmetric Propargylation

This protocol is based on a procedure for a racemic variant, which can be adapted for asymmetric synthesis by the inclusion of a suitable chiral ligand.[8] For the purpose of this protocol, a general procedure for the racemic synthesis is provided.

Diagram of the General Reaction Scheme:

Caption: General scheme for the Cu/Mn mediated propargylation of aldehydes.

Materials:

-

Aldehyde (1.0 equiv, 0.5 mmol)

-

3-Bromo-1-propyne (1.5 equiv)

-

Copper(I) chloride (CuCl, 10 mol%)

-

Manganese powder (3.0 equiv)

-

Trifluoroacetic acid (25 mol%)

-

Acetonitrile (MeCN, 2 mL)

-